9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one;hydrate is a nucleoside analog, specifically a derivative of guanine. .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one typically involves the following steps:
Starting Materials: The synthesis begins with guanine and a suitable sugar derivative.
Glycosylation Reaction: Guanine is glycosylated with a protected sugar derivative under acidic conditions to form the nucleoside.
Deprotection: The protecting groups on the sugar moiety are removed under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large reactors are used to carry out the glycosylation and deprotection reactions.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and properties .
Scientific Research Applications
Chemistry
In chemistry, the compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the synthesis of modified nucleosides and nucleotides .
Biology
In biological research, it is used to study DNA synthesis, repair, and replication. It is also employed in the development of antiviral and anticancer agents .
Medicine
In medicine, the compound is investigated for its potential therapeutic applications, including its role in antiviral and anticancer therapies. It is used in the development of drugs targeting viral infections and cancer .
Industry
In the industrial sector, the compound is used in the production of pharmaceuticals and as a reagent in various chemical processes .
Mechanism of Action
The compound exerts its effects by incorporating into DNA during replication. It acts as a chain terminator, preventing the elongation of the DNA strand. This mechanism is particularly useful in antiviral and anticancer therapies, where it inhibits the replication of viral and cancerous cells .
Comparison with Similar Compounds
Similar Compounds
Guanosine: A similar compound with an additional hydroxyl group on the sugar moiety.
Adenosine: Another nucleoside analog with a different base (adenine) instead of guanine.
Uniqueness
The uniqueness of 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one lies in its specific structure, which allows it to be incorporated into DNA and act as a chain terminator. This property makes it particularly valuable in antiviral and anticancer research .
Properties
Molecular Formula |
C10H15N5O5 |
---|---|
Molecular Weight |
285.26 g/mol |
IUPAC Name |
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one;hydrate |
InChI |
InChI=1S/C10H13N5O4.H2O/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6;/h3-7,16-17H,1-2H2,(H2,11,14,18);1H2/t4-,5+,6+,7?;/m0./s1 |
InChI Key |
NRIXHUZYUYJQHR-XTXCTVFFSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3C2=NC(=N)NC3=O)CO)O.O |
Canonical SMILES |
C1C(C(OC1N2C=NC3C2=NC(=N)NC3=O)CO)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.